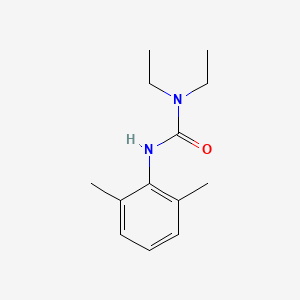
1,1-Diethyl-3-(2,6-xylyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-3-(2,6-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by diethyl and 2,6-xylyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(2,6-xylyl)urea can be synthesized through the reaction of 2,6-dimethylphenyl isocyanate with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or ligroine, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethyl-3-(2,6-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where the diethyl or 2,6-xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-3-(2,6-xylyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-3-(2,6-xylyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethyl-3-(3,5-xylyl)urea
- 1,1-Diethyl-3-(2,5-xylyl)urea
- 1,1-Diethyl-3-(2,4-xylyl)urea
Uniqueness
1,1-Diethyl-3-(2,6-xylyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
39143-74-3 |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(2,6-dimethylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
CLYLARZOYMBKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
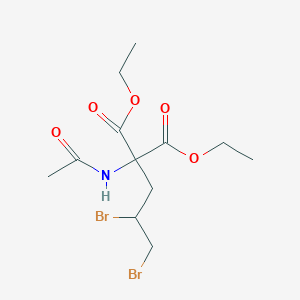
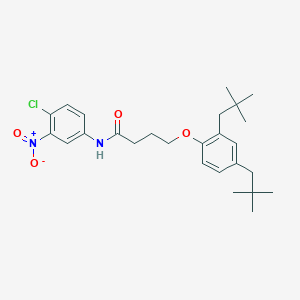
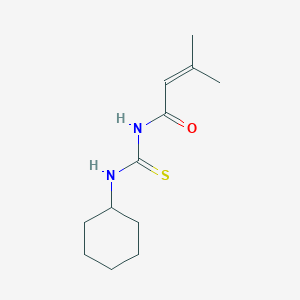


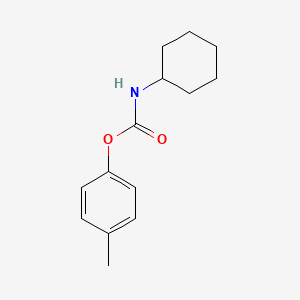
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)


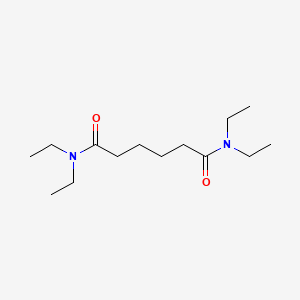
![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
